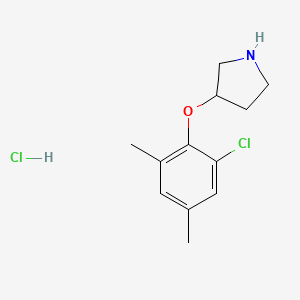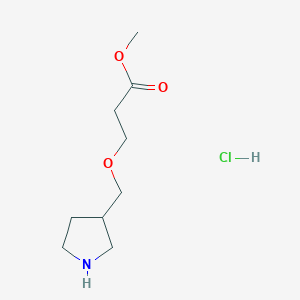amine CAS No. 1248915-22-1](/img/structure/B1456303.png)
[(6-Methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amine
Overview
Description
“(6-Methylpyridin-2-yl)methylamine” is a chemical compound with the molecular formula C10H12N2 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H17N3/c1-11-5-3-7-13(16-11)9-15-10-14-8-4-6-12(2)17-14/h3-8,15H,9-10H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.Scientific Research Applications
Structural Characterization of Polymorphs and Derived 2-Aminothiazoles
- The structural characterization of two polymorphs of 1-(4-methylpyridin-2-yl)thiourea and their derived 2-aminothiazoles was reported. The study detailed the distinct intermolecular hydrogen bonding patterns and crystal structures, showcasing how the twisting between the thiazole and pyridine rings impacts the overall molecular structure. The research offers insight into the molecular intricacies of pyridinyl compounds and their polymorphic forms, which can be essential for understanding their reactivity and stability in various applications (Böck et al., 2020).
Synthesis and Structure of Aminopyridinato-Stabilized Complexes
- The synthesis and structural analysis of trialkyltantalum complexes stabilized by aminopyridinato ligands, including (6-methylpyridin-2-yl)(trimethylsilyl)amine, were conducted. The study highlighted the two different coordination environments adopted by these complexes, which are influenced by the steric demands of the ligands. This research contributes to the broader understanding of aminopyridinato ligands' role in stabilizing metal complexes and their potential applications in catalysis and material science (Noor et al., 2006).
Low-Valent Aminopyridinato Chromium Methyl Complexes
- A study presented the synthesis and electronic structure of low-valent aminopyridinato chromium methyl complexes. The research provided valuable insights into the formation of these complexes through reductive alkylation and oxidative addition, contributing to a deeper understanding of chromium's chemistry and its potential applications in organometallic chemistry and catalysis (Noor & Kempe, 2015).
Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis
- Research on the role of pyridine nitrogen in the palladium-catalyzed hydrolysis of imines, including 4-methylpyridin-2-amine derivatives, was conducted. The study offered valuable insights into the mechanistic aspects of transition metal-catalyzed hydrolysis, which can be instrumental in designing more efficient and selective catalytic processes (Ahmad et al., 2019).
H2O2-Reactivity of Copper(II) Complexes Supported by TPA Ligands
- An investigation into the H2O2-reactivity of copper(II) complexes supported by tris[(pyridin-2-yl)methyl]amine ligands was conducted. This study shed light on the effects of aromatic substituents on the coordination chemistry of TPA ligand systems, offering valuable information for understanding the reactivity of copper complexes in oxidative environments (Kunishita et al., 2008).
The studies mentioned above provide a detailed insight into the structural, synthetic, and reactivity aspects of (6-Methylpyridin-2-yl)methylamine and its derivatives in various scientific research applications. These findings contribute significantly to the broader understanding of these compounds in fields such as material science, organometallic chemistry, and catalysis.
Future Directions
properties
IUPAC Name |
N-[(6-methylpyridin-2-yl)methyl]prop-2-yn-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-3-7-11-8-10-6-4-5-9(2)12-10/h1,4-6,11H,7-8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUYZIDVHHOXNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CNCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(6-Methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



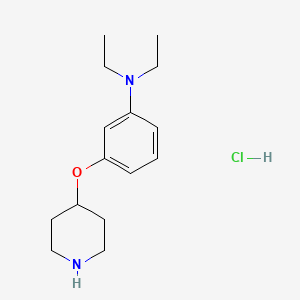
![Methyl 1-{thieno[3,2-c]pyridin-4-yl}piperidine-4-carboxylate](/img/structure/B1456222.png)
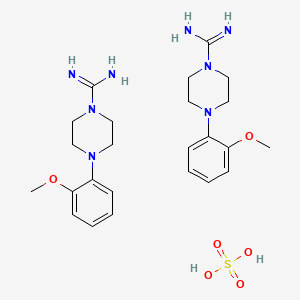
![2-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1456224.png)
![3-{[2-(2-Methoxyethoxy)ethoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1456225.png)
![2-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456226.png)
![Methyl (2S,4S)-4-{4-[(benzyloxy)carbonyl]phenoxy}-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456227.png)
![2-{[3-(Dimethylamino)propyl]amino}nicotinic acid hydrochloride](/img/structure/B1456229.png)
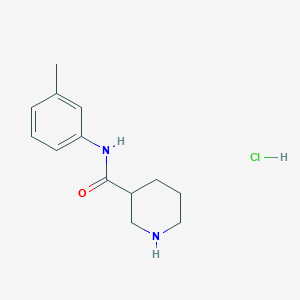
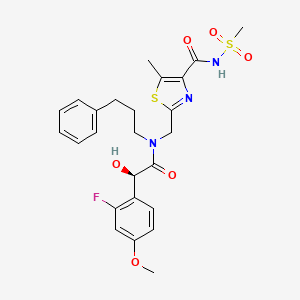
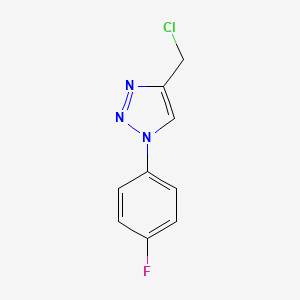
![4-[2-(2-Methoxy-4-propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456234.png)
